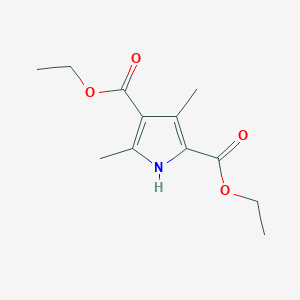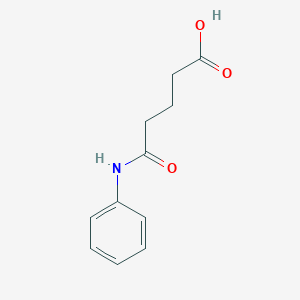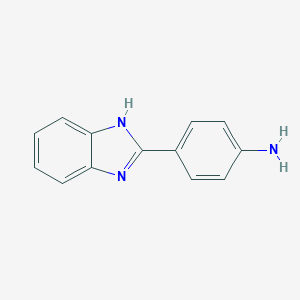
sideroxylonal A
Overview
Description
Sideroxylonal A is a formylated phloroglucinol compound found predominantly in the leaves and flower buds of certain species of the genus Eucalyptus . This compound is part of a group of secondary metabolites known for their diverse biological activities, including antibacterial, antifungal, and anti-herbivory properties . This compound is particularly noted for its role in the chemical defense mechanisms of Eucalyptus trees against herbivores .
Mechanism of Action
Target of Action
Sideroxylonal A, a formylated phloroglucinol compound, has been found to exhibit antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis . These bacteria are the primary targets of this compound.
Mode of Action
The compound’s antibacterial properties suggest that it likely interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication, thereby inhibiting bacterial growth .
Biochemical Pathways
This compound is a part of the terpenes, which originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The exact biochemical pathways affected by this compound in its bacterial targets remain to be elucidated.
Pharmacokinetics
It’s known that this compound can be efficiently isolated from the leaves of eucalyptus loxophleba
Result of Action
The primary result of this compound’s action is the suppression of the growth of its bacterial targets, Staphylococcus aureus and Bacillus subtilis . This antibacterial activity makes this compound an effective agent against these Gram-positive bacteria.
Action Environment
The production of this compound can be influenced by environmental factors. For instance, genetic and environmental contributions can lead to variation in this compound concentrations in Eucalyptus tricarpa . Furthermore, this compound has been found to be a potent antifouling agent, suggesting that it may be particularly effective in marine environments .
Biochemical Analysis
Biochemical Properties
Sideroxylonal A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antimicrobial activity, for instance, is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have antiproliferative effects on certain cancer cells, exhibiting low cytotoxicity against normal cell lines, indicating its selectivity .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound concentrations exhibit a rapid decrease, followed by a gradual recovery . Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in larvae, it has been found that feeding was unaffected by the concentration of this compound . The effects at high doses and any potential toxic or adverse effects require further study.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Sideroxylonal A from Eucalyptus foliage typically involves Soxhlet extraction using a solvent mixture of light petroleum spirit and acetone in a 4:1 ratio . The extract is then analyzed using high-performance liquid chromatography (HPLC) to quantify the compound .
Industrial Production Methods: Large-scale isolation of this compound can be achieved through a combination of vacuum liquid chromatography (VLC) and column chromatography. The process involves eluting the compound with a series of solvents, starting with hexane and gradually increasing the polarity with ethyl acetate . This method allows for the efficient and economical production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Sideroxylonal A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Sideroxylonal A has a wide range of scientific research applications:
Comparison with Similar Compounds
Sideroxylonal B: Another formylated phloroglucinol compound found in Eucalyptus species, differing in stereochemistry at specific carbon atoms.
Sideroxylonal C: An isomer of Sideroxylonal A with similar biological activities but different structural features.
Uniqueness: this compound is unique due to its specific stereochemistry and its potent biological activities. It is the most abundant formylated phloroglucinol compound in certain Eucalyptus species and has been extensively studied for its role in plant defense mechanisms .
Properties
IUPAC Name |
(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-FLFOAQQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is sideroxylonal A and where is it found?
A1: this compound is a secondary metabolite belonging to the formylated phloroglucinol (FPC) class. It is primarily found in the leaves of certain Eucalyptus species. [, , , ]
Q2: Why is this compound important in the context of plant-herbivore interactions?
A2: this compound acts as a potent feeding deterrent for various mammalian herbivores, including koalas (Phascolarctos cinereus) and common brushtail possums (Trichosurus vulpecula). [, , , ] Its presence significantly influences the palatability of Eucalyptus leaves to these animals. [, ]
Q3: How does the concentration of this compound in Eucalyptus foliage vary?
A3: this compound concentrations exhibit significant variation both spatially and temporally. Factors influencing this variation include:
- Interspecific variation: Different Eucalyptus species naturally produce varying levels of this compound. [, ]
- Intraspecific variation: Even within the same species, individual trees can exhibit significant differences in this compound concentration due to genetic factors. [, , , ]
- Environmental factors: Factors like light exposure, nutrient availability, and temperature can impact this compound production in Eucalyptus trees. [, , , ]
- Ontogenetic variation: The concentration of this compound changes as the Eucalyptus tree matures. Typically, younger leaves and juvenile foliage tend to have higher concentrations than older leaves and adult foliage. [, , ]
Q4: Are there any known ecological consequences of this variation in this compound concentration?
A4: Yes, the variability in this compound levels contributes to:
- Habitat patchiness: For herbivores like koalas and possums, this variation creates a mosaic of palatable and less palatable trees within their feeding range. This forces them to make foraging decisions based on leaf chemistry. [, , ]
- Differential herbivore pressure: The spatial and temporal variation in this compound likely contributes to the evolution of plant resistance and influences the selective pressure exerted by herbivores on Eucalyptus populations. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H26O9 and its molecular weight is 446.45 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Researchers primarily employ nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS) for structural elucidation and confirmation of this compound. [, ]
Q7: What analytical methods are commonly used to quantify this compound in Eucalyptus foliage?
A7: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound. [, ] Different extraction methods have been explored to optimize recovery, including Soxhlet extraction and sonication. [, ]
Q8: How stable is this compound under different storage conditions?
A8: this compound is susceptible to degradation under certain conditions. Factors affecting its stability include:
- Temperature: Oven-drying at elevated temperatures (e.g., 40°C) results in significant loss of this compound compared to freeze-drying. []
- Storage time: Prolonged storage of dry, ground Eucalyptus leaf at room temperature leads to a gradual decline in this compound content. []
- Solvent: Storage in mobile phase (used in HPLC) can also lead to slow deterioration of this compound over time. []
Q9: Does this compound possess any biological activities beyond herbivore deterrence?
A9: Research suggests that this compound exhibits additional biological activities, including:* Antioxidant activity: this compound may play a role in protecting Eucalyptus leaves against oxidative stress induced by environmental factors like chilling. [] * Antifouling activity: Studies have demonstrated the potent ability of this compound to inhibit the attachment of blue mussels (Mytilus edulis galloprovincialis), suggesting its potential use as an environmentally friendly antifouling agent. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)



![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)



![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
